3-(2-hydroxy-4,5-dimethyl-1H-imidazol-1-yl)propanoic acid 3-(2-hydroxy-4,5-dimethyl-1H-imidazol-1-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1369093-08-2
VCID: VC7412784
InChI: InChI=1S/C8H12N2O3/c1-5-6(2)10(8(13)9-5)4-3-7(11)12/h3-4H2,1-2H3,(H,9,13)(H,11,12)
SMILES: CC1=C(N(C(=O)N1)CCC(=O)O)C
Molecular Formula: C8H12N2O3
Molecular Weight: 184.195

3-(2-hydroxy-4,5-dimethyl-1H-imidazol-1-yl)propanoic acid

CAS No.: 1369093-08-2

Cat. No.: VC7412784

Molecular Formula: C8H12N2O3

Molecular Weight: 184.195

* For research use only. Not for human or veterinary use.

3-(2-hydroxy-4,5-dimethyl-1H-imidazol-1-yl)propanoic acid - 1369093-08-2

Specification

CAS No. 1369093-08-2
Molecular Formula C8H12N2O3
Molecular Weight 184.195
IUPAC Name 3-(4,5-dimethyl-2-oxo-1H-imidazol-3-yl)propanoic acid
Standard InChI InChI=1S/C8H12N2O3/c1-5-6(2)10(8(13)9-5)4-3-7(11)12/h3-4H2,1-2H3,(H,9,13)(H,11,12)
Standard InChI Key KFNGHUOSPHDKKQ-UHFFFAOYSA-N
SMILES CC1=C(N(C(=O)N1)CCC(=O)O)C

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure consists of a propanoic acid group (-CH₂CH₂COOH) attached to the nitrogen atom at position 1 of a 1H-imidazole ring. The imidazole ring is further substituted with a hydroxyl (-OH) group at position 2 and methyl (-CH₃) groups at positions 4 and 5 (Figure 1). This arrangement creates a planar, heterocyclic system with potential for hydrogen bonding via the hydroxyl and carboxylic acid groups .

Table 1: Key Identifiers of 3-(2-Hydroxy-4,5-dimethyl-1H-imidazol-1-yl)propanoic Acid

PropertyValueSource
CAS Number1369093-08-2
Molecular FormulaC₈H₁₂N₂O₃
Molecular Weight184.19 g/mol
Purity≥95%
Storage RecommendationsCool, dry environment

Stereochemical Considerations

Unlike chiral analogs such as (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid (CAS 14403-45-3) , the absence of stereogenic centers in 3-(2-hydroxy-4,5-dimethyl-1H-imidazol-1-yl)propanoic acid simplifies its synthesis and analysis. The methyl groups at positions 4 and 5 impose steric hindrance, potentially influencing reactivity and intermolecular interactions .

Physicochemical Properties

Solubility and Stability

While explicit solubility data are unavailable, the presence of polar functional groups (carboxylic acid, hydroxyl) suggests moderate solubility in polar solvents like water or ethanol. The compound is stable under recommended storage conditions (2–8°C in a sealed container) . Comparative analysis with structurally similar compounds, such as 2-hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride (CAS 2228364-65-4), reveals that hydrochloride salts exhibit enhanced solubility but require stringent moisture control .

Synthetic Pathways and Industrial Production

Purification Challenges

The compound’s polarity necessitates chromatographic techniques (e.g., reverse-phase HPLC) for purification. The reported 95% purity indicates minor impurities, likely unreacted intermediates or regioisomers .

Imidazole derivatives are ubiquitous in medicinal chemistry due to their ability to coordinate metal ions and participate in hydrogen bonding. Although no direct studies on this compound are cited, analogs like (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid are investigated for enzyme inhibition and metal chelation .

Material Science

The carboxylic acid group enables covalent attachment to surfaces or polymers, suggesting applications in catalysis or sensor development. For example, 3-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid (PubChem CID 536752) demonstrates utility in cross-linking reactions .

AspectDetailSource
Hazard ClassificationNot hazardous under standard handling conditions
Storage2–8°C in airtight containers; protect from moisture
HandlingUse personal protective equipment (gloves, goggles) in ventilated areas

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

Compound NameCAS NumberKey DifferencesPotential Use
3-(2-Hydroxy-4,5-dimethyl-1H-imidazol-1-yl)propanoic acid1369093-08-2Methyl groups at C4/C5; no stereochemistryMaterial functionalization
(S)-2-Hydroxy-3-(1H-imidazol-4-yl)propanoic acid14403-45-3Chiral center; unsubstituted imidazoleBiochemical studies
2-Hydroxy-3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride2228364-65-4Methyl at N1; hydrochloride saltEnhanced solubility

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